(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide
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Description
(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated various synthetic pathways and chemical reactions involving compounds structurally related to "(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide." For instance, studies have focused on the synthesis and transformations of propiolaldehydaminals to produce push-pull-substituted buta-1,3-dienes, cyclobutanes, vinylogous amidinium salts, and 1,2,3-triazoles. These synthetic routes offer insights into the versatility of related compounds in organic synthesis, providing a foundation for the development of novel organic materials and catalysts (Kiesel, Haug, & Kantlehner, 1997).
Material Science Applications
The applications in material science, particularly in catalysis and materials development, have been explored through the synthesis of mesoporous nitrogen-doped carbon from ionic liquids. This research highlights the potential for using structurally related compounds in creating efficient, selective, and metal-free catalysts for the electrochemical synthesis of hydrogen peroxide, emphasizing sustainability and cost-effectiveness in chemical manufacturing processes (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Pharmaceutical Research and Development
In the pharmaceutical domain, the exploration of derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine has led to the identification of novel therapeutic classes with potential applications in psychotherapy and anticonvulsant therapy. This research underscores the importance of chemical modifications and structure-activity relationships in the development of new drugs with improved efficacy and safety profiles (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Properties
IUPAC Name |
(2S)-N-cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-10-15-13(11(2)3)14(17)16-12-8-6-5-7-9-12/h1,11-13,15H,5-10H2,2-3H3,(H,16,17)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGKUHPJGXFURK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.